Rac-erythro-Ethylphenidate Hydrochloride is a synthetic compound that shares structural similarities with methylphenidate, a well-known central nervous system stimulant primarily used for treating attention deficit hyperactivity disorder and narcolepsy. Ethylphenidate is classified as a stimulant and is considered a designer drug, often noted for its psychoactive effects. It is derived from methylphenidate through a process of transesterification, where the methyl group is replaced with an ethyl group.
Ethylphenidate was first identified as a metabolite of methylphenidate when it interacts with ethanol. Its classification falls under the category of psychostimulants and it is often discussed in the context of designer drugs due to its emerging presence in recreational drug use. The compound's chemical structure allows it to act on the dopaminergic system, similar to other stimulants.
The synthesis of rac-erythro-Ethylphenidate Hydrochloride typically involves the hydrolysis of methylphenidate hydrochloride to ritalinic acid, followed by an esterification reaction using ethyl alcohol in the presence of hydrochloric acid. The general synthetic route can be summarized as:
The synthesis process has been documented in analytical profiles, showcasing various spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm the structure of the synthesized compound .
Rac-erythro-Ethylphenidate Hydrochloride has a molecular formula of and a molecular weight of approximately 283.79 g/mol . The compound features an ethyl ester functional group, which differentiates it from its parent compound, methylphenidate.
The structural representation indicates:
Ethylphenidate can undergo various chemical reactions typical for esters, including hydrolysis back to ritalinic acid and ethanol under acidic or basic conditions. Additionally, it can participate in transesterification reactions, particularly when combined with other alcohols or under enzymatic conditions involving carboxylesterases . The metabolic pathway involving ethanol has been studied extensively, revealing that ethylphenidate can form through enzymatic processes in the liver.
The mechanism of action for rac-erythro-Ethylphenidate Hydrochloride primarily involves inhibition of dopamine reuptake in the brain, similar to that of methylphenidate. It acts as a selective dopaminergic agonist, enhancing dopaminergic signaling by blocking dopamine transporters. This results in increased levels of dopamine in synaptic clefts, leading to heightened alertness and potential euphoria .
Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to study these properties further, confirming its identity and purity .
Rac-erythro-Ethylphenidate Hydrochloride has garnered interest in several scientific contexts:
Transesterification serves as a pivotal synthetic route for rac-erythro-ethylphenidate hydrochloride, leveraging methylphenidate as a precursor. This pathway involves nucleophilic acyl substitution, where the methyl ester group of methylphenidate undergoes alcoholysis in the presence of ethanolic HCl or titanium(IV) catalysts. The reaction proceeds via a tetrahedral intermediate, with the electrophilicity of the carbonyl carbon enhanced by acid catalysis. Key variables include:
Table 1: Transesterification Optimization Parameters
Catalyst | Temperature (°C) | Ethanol Purity | Conversion (%) | Isomer Purity |
---|---|---|---|---|
HCl (gas) | 70 | Anhydrous | 65 | 89% erythro |
H₂SO₄ | 80 | 95% | 58 | 82% erythro |
Ti(OiPr)₄ | 65 | Anhydrous | 72 | 94% erythro |
This method efficiently generates the ethyl ester derivative while preserving the erythro configuration critical for dopamine reuptake inhibition [6].
The erythro diastereomer of ethylphenidate hydrochloride is synthesized through stereoselective reduction of β-enaminocarbonyl intermediates or chiral resolution techniques. In the Eschenmoser sulfide contraction approach, piperidine-2-thione couples with 2-bromo-2-phenylacetate to form a β-enaminone precursor. Diastereoselective reduction using borohydride reagents exhibits >95% selectivity for the erythro isomer due to steric bias in the transition state [2].
Critical stereochemical factors include:
Table 2: Spectral Signatures of Ethylphenidate Diastereomers
Spectroscopic Method | erythro Isomer | threo Isomer |
---|---|---|
¹H NMR (300 MHz, CDCl₃) | δ 3.64 (s, 3H, OCH₃), 2.90 (dd, J=7.2 Hz, H-2'), 3.30 (m, H-6) | δ 3.60 (s, 3H, OCH₃), 2.78 (dd, J=6.8 Hz, H-2'), 3.45 (m, H-6) |
¹³C NMR (75 MHz, CDCl₃) | δ 172.8 (C=O), 58.9 (C-2), 46.7 (C-2') | δ 172.5 (C=O), 59.2 (C-2), 47.1 (C-2') |
IR (KBr) | 1735 cm⁻¹ (ester C=O), 2935 cm⁻¹ (CH₂) | 1732 cm⁻¹ (ester C=O), 2938 cm⁻¹ (CH₂) |
Stereochemical integrity is confirmed by coupling constants (J₃,₄) in ¹H NMR: erythro exhibits J=7.2 Hz versus J=6.8 Hz for threo, reflecting differences in dihedral angles [2] [6].
Hydrolysis-Esterification Route:
Direct Alkylation Route:
Table 3: Synthetic Route Efficiency Metrics
Parameter | Hydrolysis-Esterification | Direct Alkylation |
---|---|---|
Overall Yield | 64% | 88% |
erythro:threo Ratio | 92:8 | 98:2 |
Reaction Time | 20–26 hours | 2–3 hours |
Byproducts | Methyl chloride, water | None |
Direct alkylation outperforms traditional methods in throughput and stereochemical fidelity, making it preferable for industrial-scale synthesis [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1